5-(p-Tolylazo)-8-quinolinol
Description
5-(p-Tolylazo)-8-quinolinol is an azo derivative of 8-hydroxyquinoline (8-HQ), synthesized via an azo coupling reaction between 4-(phenyldiazenyl)benzenediazonium chloride and 8-HQ . Its structure features an azo group (-N=N-) at the 5-position of the quinoline ring and a hydroxyl group at the 8-position. The compound is characterized by UV-Vis, FT-IR, and 2D NMR spectroscopy, confirming its planar aromatic system and chelating capability . The p-tolyl group enhances lipophilicity, which may influence its biological and chemical applications, such as metal complexation or corrosion inhibition.
Properties
IUPAC Name |
5-[(4-methylphenyl)diazenyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-4-6-12(7-5-11)18-19-14-8-9-15(20)16-13(14)3-2-10-17-16/h2-10,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLUNLPYLKJNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273788 | |
| Record name | 5-(4-Methylphenylazo)-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32903-07-4 | |
| Record name | 5-(4-Methylphenylazo)-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32903-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinol, 5-(p-tolylazo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032903074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Methylphenylazo)-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolylazo)-8-quinolinol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-toluidine to form the diazonium salt. This intermediate is then coupled with 8-quinolinol under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The industrial synthesis may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(p-Tolylazo)-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
5-(p-Tolylazo)-8-quinolinol and its derivatives have been investigated for their anticancer properties. Studies indicate that compounds within this class can inhibit the growth of various cancer cell lines, including lung carcinoma and colon cancer cells. For instance, azo dye derivatives have shown significant cytotoxic effects against human cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has demonstrated efficacy as an antimicrobial agent. It has been reported to possess activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves chelation of metal ions, which is critical for bacterial survival and biofilm formation. This property positions this compound as a potential candidate for treating drug-resistant infections .
Neuroprotective Effects
Research highlights the potential neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to chelate metal ions such as zinc may play a role in mitigating oxidative stress and preventing neurotoxicity associated with metal accumulation in neuronal tissues .
Material Science Applications
Fluorescent Sensors
Due to its structural characteristics, this compound is also used in the development of fluorescent sensors for detecting metal ions. Its ability to form stable complexes with various divalent metals allows it to serve as an effective chemosensor in environmental monitoring and analytical chemistry .
Organic Light-Emitting Diodes (OLEDs)
The compound has been explored as a potential electron carrier in OLED technology. The incorporation of 8-hydroxyquinoline derivatives into OLED materials can enhance device performance by improving charge transport properties .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves azo coupling reactions followed by functionalization at the quinoline moiety. Recent advances in synthetic methodologies have allowed for the development of novel derivatives that exhibit improved biological activities. Structure-activity relationship studies indicate that modifications at specific positions on the quinoline ring can significantly influence the biological potency of these compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(p-Tolylazo)-8-quinolinol involves its ability to form complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atom of the azo group and the oxygen atom of the quinolinol moiety. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Features
- Halogenated Derivatives: 5-Chloro-8-quinolinol and 5-iodo-8-quinolinol (): Halogens at the 5-position improve antimicrobial activity due to increased electronegativity and steric effects. 5,7-Dihalo Derivatives: Compounds like 5,7-dibromo-8-quinolinol show reduced antifungal spectrum indices compared to 8-quinolinol, indicating that excessive halogenation may limit broad-spectrum efficacy .
- Alkyl/Aryl Substituents: 5-(Chloromethyl)-8-quinolinol and 5-(ethoxymethyl)-8-quinolinol (): These substituents enhance corrosion inhibition by promoting adsorption on metal surfaces. Azo Derivatives: The azo group in 5-(p-Tolylazo)-8-quinolinol provides π-conjugation, improving UV absorption and metal-binding capacity compared to non-azo analogues .
Antimicrobial Properties
Anticorrosion Performance
- Key Insight: Alkyl/ether substituents at the 5-position enhance corrosion inhibition by forming protective films on metal surfaces. The azo group in this compound may offer similar benefits, though experimental data is pending .
Chromatography and Chelation
- Immobilized 8-Quinolinol: Exhibits superior chelation efficiency in chromatographic separations compared to commercial resins like Chelex-100 .
- Azo Derivatives: The azo group in this compound likely enhances metal-binding capacity, making it suitable for designing transition metal complexes for catalysis or drug delivery .
Thermal and Chemical Stability
- Degradation Studies: Combustion of cannabinoid derivatives (e.g., NPB-22) yields 8-quinolinol, highlighting its stability under extreme conditions .
Biological Activity
5-(p-Tolylazo)-8-quinolinol (also known as 5-(p-tolylazo)-8-hydroxyquinoline) is a compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antifungal properties, as well as its potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 263.29 g/mol. The compound features a quinoline backbone, which is known for its ability to chelate metal ions, enhancing its biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study demonstrated that the compound's minimum inhibitory concentration (MIC) against MRSA was less than 0.1 µg/mL, indicating potent antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines, such as HeLa cells, through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro assays showed that concentrations of up to 200 µM did not exhibit cytotoxicity towards non-cancerous cells while effectively reducing cell viability in cancerous cells .
Antifungal Activity
The compound also demonstrates antifungal properties. Its efficacy against various fungal strains has been evaluated, revealing that it can inhibit the growth of opportunistic pathogens such as Candida species. The antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with essential metabolic pathways .
Chelation Properties
This compound acts as a chelating agent for divalent metal ions like zinc, copper, and iron. This property is particularly relevant in the context of neurodegenerative diseases, where metal ion dysregulation plays a critical role. The compound's ability to bind these metals may offer therapeutic avenues for conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving hospital-acquired infections, this compound was tested against multiple drug-resistant bacterial strains. The results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls. The study emphasized the potential of this compound as an alternative treatment option for resistant infections .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed that treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Notably, the compound displayed selectivity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
